molecular formula C13H17N3O2 B6431685 2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide CAS No. 61220-98-2

2-(morpholin-4-yl)-N'-[(1E)-phenylmethylidene]acetohydrazide

Cat. No.: B6431685
CAS No.: 61220-98-2
M. Wt: 247.29 g/mol
InChI Key: GODLAISLBYYNAD-UVTDQMKNSA-N
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Description

2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a morpholine ring, a phenylmethylidene group, and an acetohydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide typically involves the condensation of morpholine with phenylmethylideneacetohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or other reduced forms. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research explores its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.

    Industry: The compound may be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-morpholin-4-yl-7-phenyl-4H-chromen-4-one: This compound shares the morpholine ring and phenyl group but differs in its overall structure and reactivity.

    2-(methylamino)-1-(morpholin-4-yl)ethan-1-one hydrochloride: Another compound with a morpholine ring, used in different chemical and biological contexts.

Uniqueness

2-(morpholin-4-yl)-N’-[(1E)-phenylmethylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

61220-98-2

Molecular Formula

C13H17N3O2

Molecular Weight

247.29 g/mol

IUPAC Name

N-[(Z)-benzylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C13H17N3O2/c17-13(11-16-6-8-18-9-7-16)15-14-10-12-4-2-1-3-5-12/h1-5,10H,6-9,11H2,(H,15,17)/b14-10-

InChI Key

GODLAISLBYYNAD-UVTDQMKNSA-N

Isomeric SMILES

C1COCCN1CC(=O)N/N=C\C2=CC=CC=C2

SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2

Canonical SMILES

C1COCCN1CC(=O)NN=CC2=CC=CC=C2

solubility

= [ug/mL]

Origin of Product

United States

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